![molecular formula C23H24ClN5OS B14793617 4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of STY-2108 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
STY-2108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
STY-2108 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inducing apoptosis in specific cell lines.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and asthma.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
STY-2108 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the activation of platelets and reduces inflammation. The molecular targets and pathways involved include the inhibition of specific signaling pathways that lead to platelet activation and inflammation .
Comparación Con Compuestos Similares
STY-2108 is unique compared to other similar compounds due to its high potency and selectivity as a platelet-activating factor antagonist. Similar compounds include:
WEB-2170: Another platelet-activating factor antagonist with similar properties.
Brotizolam: Exhibits sedative and hypnotic effects in addition to its platelet-activating factor antagonistic activity
STY-2108 stands out due to its specific anti-inflammatory properties and its ability to induce apoptosis in certain cell lines, making it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H24ClN5OS |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
4-[[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]methyl]morpholine |
InChI |
InChI=1S/C23H24ClN5OS/c1-14-26-27-20-12-25-22(16-4-2-3-5-18(16)24)21-17-10-15(13-28-6-8-30-9-7-28)11-19(17)31-23(21)29(14)20/h2-5,15H,6-13H2,1H3 |
Clave InChI |
YEVRNCRUBMFBQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)CN5CCOCC5)C(=NC2)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
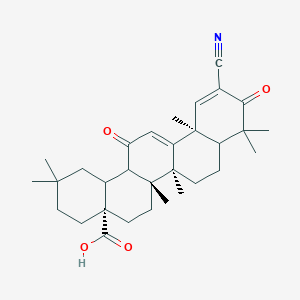
![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
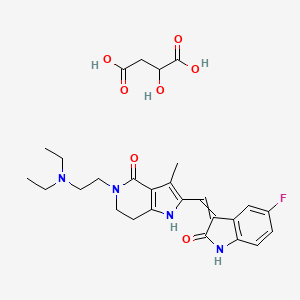
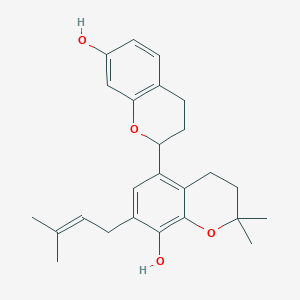
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
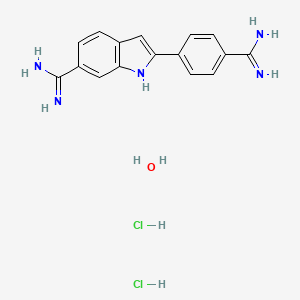
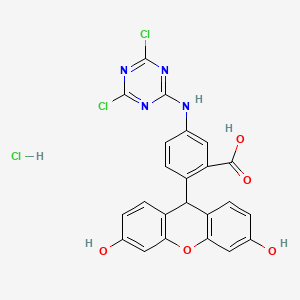
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
